Isoursodeoxycholic acid

Description

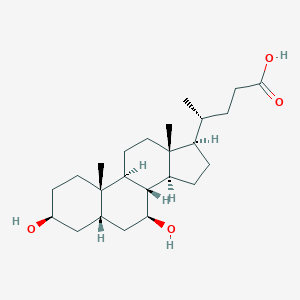

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-DNMBCGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318875 | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78919-26-3 | |

| Record name | Isoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoursodeoxycholic Acid: From Discovery to Stereoselective Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoursodeoxycholic acid (iUDCA), the 3β-epimer of the well-known therapeutic agent ursodeoxycholic acid (UDCA), has emerged as a molecule of significant interest. Initially identified as a metabolite of UDCA, its unique stereochemistry imparts distinct biological properties, including potential roles in modulating bile acid signaling pathways. This guide provides a comprehensive overview of the discovery of iUDCA and delves into the technical intricacies of its chemical synthesis. We will explore both historical and modern synthetic strategies, with a focus on the critical stereoselective steps required to achieve the desired 3β,7β-dihydroxy configuration. Detailed protocols, mechanistic insights, and comparative analyses of different synthetic routes are presented to equip researchers and drug development professionals with the foundational knowledge required for advancing the study and application of this unique bile acid.

Introduction and Discovery

The story of this compound is intrinsically linked to that of its C-3 epimer, ursodeoxycholic acid (UDCA). UDCA was first isolated from the bile of black bears by Masato Shoda in 1927 and its structure was determined two years later.[1] For decades, UDCA, sourced from bear bile, was used in traditional medicine before its chemical synthesis was achieved and it became a widely prescribed treatment for cholestatic liver diseases and the dissolution of cholesterol gallstones.[2][3]

This compound (iUDCA), chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, was later identified as a human metabolite of UDCA.[4][5] Its formation involves the epimerization of the hydroxyl group at the C-3 position from the α-orientation (as in UDCA) to the β-orientation. This transformation can be mediated by both intestinal microflora and hepatic microsomal enzymes.[4] The discovery that the body actively produces this isomer spurred interest in its unique biological functions and its potential as a therapeutic agent in its own right. The structural difference between UDCA and iUDCA, while seemingly minor, leads to distinct physicochemical properties and potentially different interactions with biological targets.

The Synthetic Challenge: Stereocontrol at C-3 and C-7

The primary challenge in synthesizing iUDCA, as with many steroid-based molecules, is achieving precise control over the stereochemistry of its hydroxyl groups. The core cholanic acid scaffold is relatively rigid, but the facial selectivity of reagents approaching the steroid nucleus determines the final orientation (α or β) of substituents.

Most synthetic strategies for UDCA and its isomers begin with more abundant and inexpensive natural bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA).[6][7]

-

Chenodeoxycholic Acid (CDCA): Possesses the desired 3α-hydroxyl group but has a 7α-hydroxyl group.

-

Ursodeoxycholic Acid (UDCA): Has the correct 7β-hydroxyl but the incorrect 3α-hydroxyl for iUDCA synthesis.

-

Cholic Acid (CA): Has 3α, 7α, and 12α hydroxyl groups, requiring both epimerization and dehydroxylation steps.[8]

Therefore, the synthesis of iUDCA necessitates a stereoinversion, or "epimerization," of the C-3 hydroxyl group from the natural α-configuration to the β-configuration.

Chemical Synthesis of this compound

General Strategy: The Oxidation-Reduction Approach

The most common and logical chemical approach to inverting a stereocenter, such as the C-3 hydroxyl group, involves a two-step sequence:

-

Oxidation: The target hydroxyl group is oxidized to a planar ketone. This step removes the existing stereochemistry.

-

Stereoselective Reduction: The resulting ketone is then reduced back to a hydroxyl group, using a reagent or conditions that favor approach from a specific face of the molecule to yield the desired epimer.

A Key Synthetic Route: The Mitsunobu Reaction

A more direct method for stereoinversion is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to its corresponding inverted ester, which can then be hydrolyzed. A patented process describes the synthesis of iUDCA from UDCA using this powerful reaction.[9]

Rationale: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at a secondary alcohol center with a high degree of predictability and often in high yield. It avoids the sometimes harsh conditions of oxidation and the challenges of achieving high stereoselectivity in the subsequent reduction.

Experimental Protocol: Synthesis of iUDCA from UDCA via Mitsunobu Reaction [9]

Step 1: Esterification of Ursodeoxycholic Acid

-

Objective: To protect the carboxylic acid moiety to prevent it from interfering with the Mitsunobu reaction.

-

Procedure:

-

Dissolve Ursodeoxycholic Acid (UDCA) in a suitable alcohol solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize the acid catalyst, and remove the solvent under reduced pressure.

-

Purify the resulting UDCA ester by crystallization or chromatography.

-

Step 2: Stereoinversion via Mitsunobu Reaction

-

Objective: To invert the stereochemistry of the C-3 hydroxyl group.

-

Procedure:

-

Dissolve the UDCA ester in a dry, aprotic solvent (e.g., tetrahydrofuran).

-

Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid).

-

Cool the solution in an ice bath.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction and purify the resulting inverted ester (the iUDCA ester) by chromatography.

-

Step 3: Saponification to this compound

-

Objective: To hydrolyze the ester groups at both the C-24 carboxylic acid and the newly formed C-3 position to yield the final product.

-

Procedure:

-

Dissolve the purified iUDCA ester in a mixture of alcohol (e.g., methanol) and water.

-

Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Heat the mixture under reflux until the saponification is complete.

-

Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to precipitate the free iUDCA.

-

Filter the solid product, wash with water, and dry.

-

Further purify the crude iUDCA by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol).[9]

-

Diagram: Synthetic Workflow from UDCA to iUDCA

Caption: Key steps in the synthesis of iUDCA from UDCA.

Chemoenzymatic and Alternative Synthetic Approaches

While the Mitsunobu reaction is effective, research into more environmentally friendly and efficient synthesis methods is ongoing. Chemoenzymatic routes, which combine chemical steps with highly selective enzymatic transformations, are particularly promising.

Concept: Enzymes, specifically hydroxysteroid dehydrogenases (HSDHs), can catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus with exceptional regio- and stereoselectivity.[6][10]

A potential chemoenzymatic route to iUDCA could involve:

-

Enzymatic Oxidation: Using a 3α-HSDH to selectively oxidize the 3α-hydroxyl of a suitable precursor (like UDCA) to a 3-keto intermediate.

-

Enzymatic Reduction: Employing a stereoselective 3β-HSDH to reduce the 3-keto group to the desired 3β-hydroxyl.

This approach could reduce the need for protecting groups and harsh chemical reagents, aligning with the principles of green chemistry.[6][7]

Additionally, novel electrochemical methods are being explored. For instance, the stereoselective reduction of 7-ketolithocholic acid (7K-LCA) has been shown to produce UDCA with high selectivity under specific solvent conditions.[11][12] Tailoring such electrochemical systems could potentially favor the formation of other isomers, including iUDCA, by modifying the electrode material or electrolyte composition.

Biological Activity and Future Directions

The therapeutic effects of bile acids are often mediated by their interaction with nuclear receptors, most notably the Farnesoid X Receptor (FXR).[13] UDCA is considered to have FXR-antagonistic effects, which contributes to its therapeutic profile.[14] Specifically, by antagonizing FXR in the intestine, UDCA can reduce the negative feedback on the enzyme CYP7A1, which is the rate-limiting step in bile acid synthesis from cholesterol.[13][15] This leads to increased conversion of cholesterol into bile acids.

The distinct stereochemistry of iUDCA suggests it may have a different binding affinity and activity profile at FXR and other bile acid receptors compared to UDCA. Elucidating these differences is a key area of ongoing research. Understanding how the 3β-hydroxyl configuration impacts receptor interaction is crucial for unlocking the therapeutic potential of iUDCA. Future studies should focus on its role in metabolic diseases, inflammatory conditions, and liver health, potentially revealing applications distinct from its well-studied 3α-epimer.

Diagram: Simplified Bile Acid Signaling via FXR

Caption: FXR-mediated regulation of bile acid synthesis.

Conclusion

This compound represents a fascinating evolution in the study of bile acids. From its discovery as a metabolite to the development of sophisticated synthetic routes like the Mitsunobu reaction, the journey of iUDCA highlights the critical importance of stereochemistry in determining biological function. As researchers continue to refine synthetic methodologies, including promising chemoenzymatic and electrochemical approaches, a more accessible supply of iUDCA will facilitate deeper investigation into its unique therapeutic potential. For drug development professionals, iUDCA offers a new avenue for modulating the complex network of bile acid signaling, with potential applications in a range of metabolic and hepatic disorders.

References

- Ursodeoxycholic acid - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Ursodeoxycholic_acid

- Unraveling the Mechanism of Ursodeoxycholic Acid (UDCA) in Liver Disease Management. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/unraveling-the-mechanism-of-ursodeoxycholic-acid-udca-in-liver-disease-management-95239553.html

- Paumgartner, G., & Beuers, U. (2002). Drug insight: Mechanisms and sites of action of Ursodeoxycholic acid in cholestasis. Nature Clinical Practice Gastroenterology & Hepatology. URL: https://www.researchgate.net/publication/10940733_Drug_insight_Mechanisms_and_sites_of_action_of_Ursodeoxycholic_acid_in_cholestasis

- Joutsiniemi, T., et al. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications. Hepatology Research, 38(2), 123-31. URL: https://pubmed.ncbi.nlm.nih.gov/18036213/

- Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical Liver Disease, 8(1), 67-81. URL: https://pubmed.ncbi.nlm.nih.gov/15114680/

- Eggert, T., et al. (2014). Enzymatic routes for the synthesis of ursodeoxycholic acid. Journal of Biotechnology, 191, 11-21. URL: https://pubmed.ncbi.nlm.nih.gov/25131646/

- Enzymatic routes for the synthesis of ursodeoxycholic acid | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/264805211_Enzymatic_routes_for_the_synthesis_of_ursodeoxycholic_acid

- Macdonald, I. A., et al. (1984). The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid. Biochimica et Biophysica Acta, 794(2), 254-61. URL: https://pubmed.ncbi.nlm.nih.gov/6428518/

- Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention. MedChemExpress. URL: https://www.medchemexpress.

- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. Journal of Hepatology, 62(6), 1398-404. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442650/

- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. Scientific Reports, 11(1), 16273. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8358079/

- Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Microbiology, 14, 1140662. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1140662/full

- A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-facile-synthesis-of-ursodeoxycholic-acid-and-from-Pellicciari-Gioiello/6561234c892b11516e866878b277d338872957b6

- Preparation method of ursodeoxycholic acid. Google Patents. URL: https://patents.google.

- Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Microbiology, 14, 1140662. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9995537/

- Kim, D. H., et al. (2023). Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products. Heliyon, 9(7), e18313. URL: https://pubmed.ncbi.nlm.nih.gov/37538781/

- Nilsell, K., et al. (1983). Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones. Gastroenterology, 85(6), 1248-56. URL: https://pubmed.ncbi.nlm.nih.gov/6641973/

- von Bergmann, K., et al. (1984). Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. Journal of Clinical Investigation, 74(5), 1519-27. URL: https://pubmed.ncbi.nlm.nih.gov/6438118/

- Method for producing ursodesoxycholic acid by using chenodeoxycholic acid as raw material. Google Patents. URL: https://patents.google.

- A Comprehensive Guide to Ursodeoxycholic Acid from Synthesis to Applications. Alfa Chemistry. URL: https://www.alfa-chemistry.

- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. Scientific Reports, 11(1), 16273. URL: https://pubmed.ncbi.nlm.nih.gov/34381105/

- Process for the preparation of this compound. Google Patents. URL: https://patents.google.

- Tonin, F., & Arends, I. W. C. E. (2018). Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. Beilstein Journal of Organic Chemistry, 14, 444-456. URL: https://www.beilstein-journals.org/bjoc/articles/14/41

- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. ResearchGate. URL: https://www.researchgate.net/publication/353816654_Synthesis_of_ursodeoxycholic_acid_by_electrochemical_stereoselective_reduction_of_7-ketolithocholic_acid_in_aprotic_solvents

- Pathak, P., & Chiang, J. Y. L. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. Annals of Translational Medicine, 3(Suppl 1), S11. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4481358/

- Pathak, P., et al. (2022). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. JHEP Reports, 4(12), 100579. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9621382/

- Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity. ResearchGate. URL: https://www.researchgate.net/publication/270966775_Ursodeoxycholic_Acid_Exerts_Farnesoid_X_Receptor-antagonistic_Effects_on_Bile_Acid_and_Lipid_Metabolism_in_Morbid_Obesity

- Ursodeoxycholic acid. American Chemical Society. URL: https://www.acs.org/molecule-of-the-week/archive/u/ursodeoxycholic-acid.html

- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. Journal of Hepatology, 62(6), 1398-404. URL: https://pubmed.ncbi.nlm.nih.gov/25618712/

- Beuers, U., et al. (1991). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man. Journal of Hepatology, 13(1), 97-103. URL: https://pubmed.ncbi.nlm.nih.gov/1940251/

- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isoursodeoxycholic-acid

Sources

- 1. acs.org [acs.org]

- 2. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]

- 3. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 4. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 7. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 9. DE4443377A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

Isoursodeoxycholic acid chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoursodeoxycholic Acid

Introduction

This compound (iUDCA), a dihydroxy-5β-cholanic acid, is a significant, albeit less abundant, secondary bile acid found as a human metabolite.[1] It is most notably recognized as the 3β-epimer of the well-known therapeutic agent, ursodeoxycholic acid (UDCA).[2][3] The subtle yet critical differences in the spatial arrangement of their constituent atoms—their stereochemistry—profoundly influence their physicochemical properties and biological activities. This guide offers a detailed exploration of the chemical structure and stereochemical nuances of iUDCA, tailored for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, compare it with its principal isomers, and outline the analytical methodologies essential for its characterization.

The Cholanic Acid Backbone: A Foundation of Steroid Chemistry

At its core, this compound is built upon the cholanic acid scaffold. This foundational structure is a C24 steroid characterized by a fully saturated tetracyclic hydrocarbon system (cyclopenta[a]phenanthrene) and a five-carbon pentanoic acid side chain attached at position C17.

The key features of this backbone are:

-

Molecular Formula: C₂₄H₄₀O₄[1]

-

Molecular Weight: Approximately 392.6 g/mol [1]

-

Ring Fusion: iUDCA belongs to the 5β-series of steroids. This notation signifies that the A and B rings of the steroid nucleus are fused in a cis conformation. In this arrangement, the hydrogen atom at C5 is oriented in the beta (β) position, projecting "upwards" from the plane of the rings, causing the A ring to be sharply bent relative to the other rings.

The systematic IUPAC name for this compound is (3β,5β,7β)-3,7-dihydroxy-cholan-24-oic acid, which precisely defines its structural and stereochemical identity.[2][4] It is also commonly referred to by synonyms such as 3β-Ursodeoxycholic Acid and isoUDCA.[1][2]

Stereochemistry: The Essence of Isomeric Distinction

The defining characteristics of iUDCA lie in the specific three-dimensional orientation of its two hydroxyl (-OH) groups. In steroid chemistry, the terms alpha (α) and beta (β) are used to denote the stereochemistry at chiral centers.

-

α-substituents are considered to project "downward" from the plane of the steroid ring system (represented by a dashed wedge in 2D diagrams).

-

β-substituents are considered to project "upward" from the plane of the ring system (represented by a solid wedge).

For This compound (iUDCA) , the stereochemistry is as follows:

-

The hydroxyl group at the C3 position has a β-orientation .

-

The hydroxyl group at the C7 position also has a β-orientation .

This specific 3β,7β arrangement is what distinguishes iUDCA from its more clinically prominent stereoisomers. The spatial positioning of these polar hydroxyl groups on the non-polar steroid frame dictates the molecule's overall amphiphilicity, influencing how it interacts with cell membranes, proteins, and other bile acids.

Visualizing the Structure of this compound

The following diagram illustrates the precise chemical structure of iUDCA, highlighting its key stereochemical features.

Sources

The Multifaceted Mechanisms of Ursodeoxycholic Acid in Hepatocellular Protection: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of ursodeoxycholic acid (UDCA) and its taurine conjugate, tauroursodeoxycholic acid (TUDCA), in liver cells. Designed for researchers, scientists, and drug development professionals, this document delves into the core pathways through which these hydrophilic bile acids exert their cytoprotective, anti-apoptotic, anti-inflammatory, and choleretic actions.

Introduction: Beyond Choleresis

Ursodeoxycholic acid, a naturally occurring hydrophilic bile acid, has long been a cornerstone in the management of cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).[1] Its initial therapeutic rationale was centered on its ability to dilute the pool of more toxic, hydrophobic bile acids and to stimulate bile flow.[2][3] However, extensive research has unveiled a complex and multifaceted mechanism of action that extends far beyond simple choleresis. UDCA and its taurine conjugate, TUDCA, are now understood to be potent signaling molecules that modulate a variety of critical cellular processes within hepatocytes, offering protection against a range of insults that characterize liver pathology.[4][5]

This guide will dissect these mechanisms, providing not only a conceptual framework but also practical, field-proven experimental protocols to empower researchers in their investigation of these hepatoprotective agents.

Section 1: Modulation of Bile Acid Homeostasis and Transport

A primary mechanism of UDCA's efficacy lies in its ability to restore the balance of bile acid transport and reduce the intracellular concentration of cytotoxic bile acids.[2][4] In cholestatic conditions, the accumulation of hydrophobic bile acids leads to hepatocellular injury. UDCA counteracts this by modulating the expression and function of key hepatocellular transporters.

Upregulation of Canalicular Export Pumps

UDCA has been shown to enhance the expression and insertion of critical transporters into the canalicular membrane of hepatocytes, effectively "pumping out" toxic bile acids.[4] The key players in this process are the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2).[4] This upregulation is, at least in part, mediated by the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[4][6]

Alteration of Basolateral Transporter Expression

In addition to promoting canalicular export, UDCA can also influence the expression of basolateral transporters, which are responsible for the uptake of bile acids from the sinusoidal blood. Studies have shown that UDCA can down-regulate the expression of uptake transporters like the organic anion-transporting polypeptide (Oatp), thereby reducing the influx of toxic bile acids into the hepatocyte.[4]

Experimental Workflow: Investigating UDCA's Effect on Bile Acid Transporter Expression

Caption: Workflow for studying UDCA's impact on bile acid transporters.

Section 2: Anti-Apoptotic Mechanisms of Action

A critical aspect of UDCA's hepatoprotective effect is its ability to inhibit apoptosis, or programmed cell death, which is a common pathway of hepatocyte demise in various liver diseases.[7][8] UDCA and TUDCA intervene in the apoptotic cascade at multiple key junctures.

Stabilization of the Mitochondrial Membrane

Hydrophobic bile acids can induce the mitochondrial permeability transition (MPT), a critical event leading to the release of pro-apoptotic factors like cytochrome c.[5][7] UDCA and TUDCA have been shown to stabilize the mitochondrial membrane, preventing the formation of the MPT pore.[7][9] This is achieved, in part, by inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[3][10]

Modulation of Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. UDCA has been shown to shift this balance towards survival by down-regulating the expression of Bax and up-regulating the expression of Bcl-2.[11][12]

Inhibition of Caspase Activation

The activation of a cascade of proteases known as caspases is a central feature of apoptosis. By preventing the release of cytochrome c from the mitochondria, UDCA and TUDCA indirectly inhibit the activation of downstream executioner caspases, such as caspase-3.[10][12]

Signaling Pathway: UDCA's Anti-Apoptotic Action at the Mitochondrion

Caption: UDCA inhibits mitochondrial-mediated apoptosis.

Section 3: Attenuation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins leads to ER stress, which can trigger apoptosis. TUDCA, in particular, is a potent chemical chaperone that alleviates ER stress.[13][14]

Inhibition of the Unfolded Protein Response (UPR)

TUDCA has been shown to suppress the activation of key transducers of the UPR, including PERK, IRE1α, and ATF6.[15][16] By mitigating the UPR, TUDCA prevents the downstream activation of pro-apoptotic factors like CHOP and the cleavage of caspase-12, an ER-resident caspase.[13][15]

Maintenance of Calcium Homeostasis

ER stress is often associated with the dysregulation of intracellular calcium levels. TUDCA helps to maintain calcium homeostasis, thereby preventing the activation of calcium-dependent apoptotic pathways.[13]

Table 1: Quantitative Effects of UDCA/TUDCA on Apoptotic and ER Stress Markers

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Bax Translocation to Mitochondria | Rat Hepatocytes | Deoxycholic Acid (DCA) vs. DCA + UDCA | ~4.5-fold increase with DCA; inhibited by UDCA | [13] |

| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | DCA vs. DCA + UDCA | 25-fold increase with DCA; >40% reduction with UDCA | [13] |

| Caspase-3 Activity | Rat Hepatocytes | Glycochenodeoxycholic acid (GCDCA) vs. GCDCA + TUDCA | Significant increase with GCDCA; inhibited by TUDCA | [17] |

| CHOP and GRP78 Expression | Tunicamycin-treated DRG neurons | Tunicamycin vs. Tunicamycin + TUDCA | Upregulation with tunicamycin; suppressed by TUDCA | [15] |

Section 4: Anti-Inflammatory and Immunomodulatory Effects

Chronic liver injury is often accompanied by a persistent inflammatory response. UDCA exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[18][19]

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. UDCA has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[19] This effect may be mediated, in part, through the activation of the glucocorticoid receptor.[18]

Modulation of Cytokine Production

By inhibiting NF-κB and other inflammatory pathways, UDCA can decrease the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in liver cells.[20]

Section 5: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanisms of action of UDCA and TUDCA in liver cells.

Protocol for Primary Rat Hepatocyte Isolation

Rationale: Primary hepatocytes are a gold-standard in vitro model for studying liver function and drug metabolism as they closely mimic the in vivo physiology of the liver.

Methodology: [1][2][4][18][21]

-

Anesthesia and Surgical Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine). Perform a midline laparotomy to expose the peritoneal cavity.

-

Cannulation of the Portal Vein: Carefully cannulate the portal vein with a 20-gauge catheter and secure it with a suture.

-

Perfusion with Calcium-Free Buffer: Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA at a flow rate of 10-15 mL/min for 10 minutes to wash out the blood and disrupt cell-cell junctions. The liver should become pale.

-

Collagenase Digestion: Switch the perfusion to HBSS containing 5 mM CaCl2 and 0.05% collagenase type IV. Continue the perfusion for 10-15 minutes until the liver becomes soft and digested.

-

Hepatocyte Dissociation and Filtration: Excise the liver and transfer it to a sterile dish containing Williams' E medium. Gently mince the liver to release the hepatocytes. Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Cell Purification and Viability Assessment: Centrifuge the cell suspension at 50 x g for 3 minutes. Resuspend the pellet in fresh medium and repeat the washing step. Determine cell viability using the trypan blue exclusion method. A viability of >85% is considered good.

-

Cell Plating: Plate the isolated hepatocytes on collagen-coated plates at a desired density in Williams' E medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and insulin.

Protocol for Western Blot Analysis of BSEP Expression

Rationale: To quantify the protein expression levels of the Bile Salt Export Pump (BSEP) in hepatocytes following UDCA treatment.

-

Cell Lysis: Treat cultured hepatocytes with UDCA (e.g., 100 µM for 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BSEP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Protocol for TUNEL Assay to Detect Apoptosis

Rationale: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

-

Tissue/Cell Preparation: For tissue sections from a bile duct ligated (BDL) rat model, deparaffinize and rehydrate the slides. For cultured cells, fix them with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells/tissues with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.

-

Washing: Wash the samples with PBS to remove unincorporated nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.

-

Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.

Protocol for NF-κB Luciferase Reporter Assay

Rationale: To measure the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of UDCA.

Methodology: [14][20][27][28][29]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., RAW 264.7 macrophages or HepG2 cells) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

UDCA Pre-treatment: Pre-treat the transfected cells with UDCA (e.g., 100 µM) for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change in NF-κB activity relative to the unstimulated control.

Conclusion

The therapeutic efficacy of ursodeoxycholic acid in liver disease is a testament to its remarkable pleiotropic effects at the cellular level. Far from being a simple choleretic, UDCA and its taurine conjugate TUDCA act as sophisticated molecular modulators, restoring bile acid homeostasis, protecting against apoptosis, alleviating ER stress, and dampening inflammation. A thorough understanding of these intricate mechanisms, coupled with robust experimental methodologies, is paramount for the continued development of novel therapeutic strategies for a spectrum of liver pathologies. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of hepatology.

References

- Dr.Oracle. What is the mechanism of action of Ursodeoxycholic acid (UDCA)? Dr.Oracle. Published May 23, 2025.

- Amaral JD, Viana RJS, Ramalho RM, Steer CJ, Rodrigues CMP. Bile acids: regulation of apoptosis by ursodeoxycholic acid. J Lipid Res. 2009;50(9):1721-1734.

- Chen Y, Chen Y, Lin W, et al. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells. J Zhejiang Univ Sci B. 2016;17(1):37-47.

- Al-Eryani L, Wahsha M, Al-Mekhlafi A, et al.

- Ursodeoxycholic Acid. In: StatPearls.

- Roma MG, Toledo FD, Boaglio AC, Basiglio CL, Crocenzi FA, Sánchez Pozzi EJ. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Clin Sci (Lond). 2011;121(12):523-544.

- Rodrigues CM, Fan G, Ma X, Kren BT, Steer CJ. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production. Mol Med. 1998;4(3):165-178.

- Rodrigues CM, Sola S, Brito MA, Brondino CD, Brites D, Moura JJ. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation.

- Roda A, Hofmann AF, Mysels KJ. The influence of bile salt structure on self-association in aqueous solutions. J Biol Chem. 1983;258(10):6362-6370.

- Xie Y, Hylemon PB, Zhou H. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways.

- Paumgartner G, Beuers U. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.

- Joo SS, Won TJ, Lee DI. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. Korean J Physiol Pharmacol. 2017;21(4):437-445.

- Lazaridis KN, Gores GJ, Lindor KD. Ursodeoxycholic acid mechanisms of action and clinical use in hepatobiliary disorders.

- Fickert P, Wagner M, Marschall HU, et al. 2-Methyl-2-(p-tolyl)propanoic acid (2-MTP) is a potent and selective agonist of the farnesoid X receptor (FXR). J Lipid Res. 2007;48(1):198-207.

- Characterization of an optimized protocol for an NF-κB luciferase reporter assay.

- Schlegel A, Lütjohann D, Ullmer C, et al. The role of the farnesoid X receptor (FXR) in the regulation of cholesterol metabolism. J Lipid Res. 2008;49(2):354-364.

- Ali JM, Akter S, Bhuiyan MA, et al. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. J Gastrointest Dig Syst. 2015;5(5):1000335.

- Cui J, Liu Y, Chang Y, et al.

- Evidence of Hepatocyte Apoptosis in Rat Liver after the Administr

- TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activ

- Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. MDPI.

- Caspases activity assay procedures. ScienceDirect.

- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.

- Sun L, Xie C, Wang G, et al. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation. Br J Pharmacol. 2019;176(16):2848-2861.

- Ursodoxicoltaurine. Wikipedia.

- Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro. PubMed.

- [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3]. PubMed.

- The induction of ER stress in PHMG-P-treated HepG2 cells. The cells...

- Immunofluorescence analysis of Mrp2 localization by confocal scanning...

- General Protocol for Western Blotting. Bio-Rad.

- Western blot protocol. Abcam.

- Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers.

- (a) Caspase-3 activity in rat hepatocytes treated with 20 ng/ml of TNFα...

- LPS mediated NF-κB signaling in NF-κB/Luc⁺ Raw 264.7 cells. NF-κB/Luc⁺...

- Tunicamycin induced UPR and PARP cleavage in the presence of TUDCA:...

- TUNEL Apoptosis Assay Kit. BioTnA.

- Caspase-3 Activity Assay Kit. Cell Signaling Technology.

- The monitoring of progress in apoptosis of liver cells in bile duct-ligated r

- Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. PMC.

- Analysis of LPS-induced, NFκB-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay. PubMed.

- Fluorescent TUNEL assay kit. BiCell Scientific®.

- General Western Blot Protocol Overview. Novus Biologicals.

- How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share.

- An introduction to Performing Immunofluorescence Staining. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. worthington-biochem.com [worthington-biochem.com]

- 5. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptglab.com [ptglab.com]

- 7. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 9. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform [pubmed.ncbi.nlm.nih.gov]

- 15. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scholars.mssm.edu [scholars.mssm.edu]

- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. Evidence of Hepatocyte Apoptosis in Rat Liver after the Administration of Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biotna.net [biotna.net]

- 26. bicellscientific.com [bicellscientific.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Analysis of LPS-induced, NFκB-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoursodeoxycholic acid vs ursodeoxycholic acid biochemical differences

Investigating Biochemical Differences

I'm starting by diving deep into Google searches. I'm focusing on the subtle biochemical distinctions between IUDCA and UDCA, zeroing in on things like their stereochemistry, metabolism and biological effects. I aim to build a strong foundation of knowledge, which will form the basis for my future work.

Analyzing Structural Differences

I'm now analyzing the search results to pinpoint key structural differences, like hydroxyl group orientation, and how this impacts their physicochemical properties such as hydrophilicity and pKa. I'm also digging into their metabolic fates, including conjugation and epimerization, and investigating how these differences affect cellular signaling and receptor interactions.

Structuring Technical Guide

I'm now structuring the technical guide, beginning with an introduction to bile acid chemistry and stereoisomerism. I'll include comparative analyses of IUDCA and UDCA, and discussion on their clinical implications. I am devising tables for quantitative data and Graphviz diagrams for biochemical pathways and molecular structures. After this detailed outline, I will draft the full guide.

Developing Technical Details

I'm currently structuring a technical guide comparing IUDCA and UDCA, starting with an introduction to bile acids. It seems straightforward, but I need to ensure a balance between accessibility and depth for experts. I'll need to clearly define the key biochemical differences as soon as possible.

Defining Structural Disparities

I've just structured a technical guide that starts with the fundamentals of bile acids and introduces UDCA as a therapeutic agent, which is followed by the introduction of IUDCA as its epimer. The focus is to elucidate their biochemical differences. The guide is structured, detailing the stereochemical and physicochemical aspects, with a planned diagram to demonstrate the key differences. I will dive deeper into how this affects hydrophilicity and pKa, and will look for more detailed values if available.

Refining Structural Comparisons

I'm now detailing the structural differences by preparing a visualization of the C-3 epimers. Then I will describe how these differences impact hydrophilicity and pKa, aiming for specific numerical values. I've also outlined the structure of the guide; it will cover metabolism and biological effects to allow for a direct comparison, and will also provide a comparative table for clearer understanding.

Outlining Content and Sections

I'm now outlining the guide's complete structure. I'm focusing on biochemical differences, which will be divided into the main section. I will start by detailing the differences in stereo-chemistry and physicochemical properties. I then will describe metabolism, mechanisms of action, and biological effects, as well as providing example experimental protocols. I'm also preparing to create tables for key parameters. I need to complete this to make comparisons of the two acids clear.

Organizing Technical Details

I'm now structuring the guide to cover the comprehensive comparison between IUDCA and UDCA. I'll include sections on structure, physicochemical properties, metabolism, mechanisms of action, biological effects, and potential clinical implications. The goal is to compare the differences in terms of stereochemistry, properties, absorption, conjugation, and distribution. I will create tables and diagrams to illustrate the content. The guide will provide references, to allow experts to delve deeper into each topic.

The In Vivo Metabolic Fate of Isoursodeoxycholic Acid: A Technical Guide for Researchers

Abstract

Isoursodeoxycholic acid (iUDCA), the 3β-epimer of the therapeutic bile acid ursodeoxycholic acid (UDCA), has garnered significant interest for its pharmacological potential. This technical guide provides an in-depth exploration of the in vivo metabolic pathways of iUDCA, designed for researchers, scientists, and drug development professionals. We will dissect the absorption, distribution, metabolism, and excretion (ADME) profile of iUDCA, elucidating its biotransformation into active metabolites and the critical role of host and microbial enzymes. This guide emphasizes the causality behind experimental choices in studying iUDCA metabolism and provides detailed protocols for key analytical methodologies.

Introduction: this compound - More Than Just an Epimer

This compound (iUDCA) is a secondary bile acid and the 3β-epimer of ursodeoxycholic acid (UDCA)[1][2]. While structurally similar, the stereochemistry of the hydroxyl group at the C-3 position dictates distinct physicochemical properties and, consequently, different metabolic handling in vivo. Early investigations have revealed that iUDCA is not merely an inert isomer but functions as a prodrug, undergoing extensive conversion to the pharmacologically active UDCA[1][3]. Understanding the intricate pathways of this conversion and the subsequent metabolic fate of its products is paramount for harnessing the full therapeutic potential of iUDCA. This guide will navigate the complexities of iUDCA metabolism, offering a comprehensive overview for researchers in the field.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The journey of orally administered iUDCA through the body is a multi-step process involving intestinal absorption, hepatic first-pass metabolism, systemic distribution, and eventual excretion.

Intestinal Absorption

Oral administration of iUDCA demonstrates significant intestinal absorption[4]. Studies in healthy human subjects have shown a notable increase in serum bile acid concentrations following iUDCA administration, indicating its efficient uptake from the gastrointestinal tract[4].

Hepatic First-Pass Metabolism: The Isomerization Cascade

Upon absorption, iUDCA undergoes a substantial first-pass effect in the liver, where it is extensively isomerized to UDCA[1][3]. This epimerization is a key metabolic event and is believed to proceed through a 3-oxo intermediate, 3-dehydro-UDCA[3][4]. The detection of this intermediate in serum and bile following iUDCA administration provides strong evidence for this pathway[4]. Both hepatic and intestinal enzymes are implicated in this isomerization process[4]. The gut microbiome also plays a role in the epimerization of UDCA to iUDCA, suggesting a dynamic interplay between host and microbial metabolism[2].

Sources

- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoursodeoxycholic acid cytoprotective properties

An In-Depth Technical Guide to the Cytoprotective Properties of Isoursodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (iUDCA), the 3α-epimer of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid that has garnered significant attention for its cytoprotective capabilities. While UDCA has long been established as a first-line therapy for certain cholestatic liver diseases, iUDCA is recognized as a significant metabolite that forms in vivo following UDCA administration.[1] Evidence suggests that iUDCA undergoes hepatic first-pass epimerization, converting back into UDCA, thus functioning as a pro-drug with a shared pharmacological profile.[1] This guide provides a comprehensive technical overview of the multifaceted cytoprotective mechanisms of the UDCA/iUDCA axis, focusing on the molecular pathways and experimental methodologies crucial for its investigation. We will delve into its roles in mitigating apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, providing field-proven insights and detailed protocols for drug development professionals.

The Core Cytoprotective Mechanisms of the UDCA/iUDCA Axis

The therapeutic efficacy of UDCA, and by extension iUDCA, stems from its ability to intervene in multiple, interconnected cellular stress pathways. Unlike hydrophobic bile acids that can damage cell membranes and induce cell death, the hydrophilic nature of UDCA allows it to displace these toxic bile acids, offering broad-spectrum protection.[2] Its mechanisms of action can be broadly categorized into four key areas: attenuation of apoptosis, mitigation of oxidative stress, modulation of ER stress, and suppression of inflammation.[3][4]

Attenuation of Apoptosis

A primary mechanism of UDCA/iUDCA cytoprotection is the potent inhibition of programmed cell death, or apoptosis.[5][6] This is achieved through modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Stabilization of Mitochondrial Function: UDCA directly targets the mitochondria, the central regulators of the intrinsic apoptotic pathway. It inhibits the mitochondrial membrane permeability transition (MMPT), a critical event where the mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic factors.[7][8] By preventing MMPT, UDCA blocks the release of cytochrome c from the mitochondria into the cytosol, a key step in activating the apoptotic cascade.[5]

-

Modulation of Bcl-2 Family Proteins: The stability of the mitochondrial membrane is controlled by the Bcl-2 family of proteins. UDCA has been shown to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a crucial step for initiating mitochondrial outer membrane permeabilization.[5]

-

Inhibition of Caspase Activation: Downstream of the mitochondria, UDCA interferes with the activation of caspases, the executioner enzymes of apoptosis. It has been shown to inhibit the activation of initiator caspase-9 and executioner caspase-3.[9] This prevents the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9][10]

Mitigation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage in numerous pathologies.[11] UDCA exerts significant anti-oxidative effects.

-

Reduction of ROS Production: UDCA treatment has been associated with a decrease in the generation of harmful ROS.[5] While the direct mechanism is complex, it is linked to the stabilization of mitochondria, which are a primary source of cellular ROS.

-

Enhancement of Antioxidant Defenses: UDCA may bolster the cell's endogenous antioxidant systems. For instance, it has been linked to the activation of pathways that lead to the synthesis of glutathione (GSH), a critical intracellular antioxidant.[12]

Modulation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded proteins triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. UDCA and its taurine-conjugated form, TUDCA, are well-documented modulators of ER stress.[13][14][15]

-

Suppression of Pro-Apoptotic ER Stress Markers: Under ER stress, UDCA can reduce the expression of key pro-apoptotic factors of the UPR, such as C/EBP homologous protein (CHOP).[13][16] CHOP is a transcription factor that promotes apoptosis in response to ER stress.

-

Regulation of ER Chaperones: UDCA can influence the expression of ER chaperones like glucose-regulated protein 78 (GRP78), which helps in protein folding and alleviates ER stress.[13][16]

-

Maintenance of Calcium Homeostasis: TUDCA has been shown to prevent apoptosis by blocking calcium-mediated apoptotic pathways originating from the ER.[14]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases that UDCA is used to treat. UDCA exhibits potent anti-inflammatory effects by targeting key signaling pathways.[17][18][19]

-

Inhibition of Pro-inflammatory Cytokines: UDCA can significantly decrease the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[18][20]

-

Modulation of Inflammatory Signaling: The anti-inflammatory effects are mediated by the inhibition of major pro-inflammatory signaling cascades. UDCA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[17][18][21]

Key Signaling Pathways and Molecular Interactions

The diverse cytoprotective effects of UDCA/iUDCA are orchestrated through the modulation of several key intracellular signaling pathways. Understanding these pathways is critical for targeted drug development and mechanistic studies.

Caption: Core Cytoprotective Mechanisms of UDCA/iUDCA.

The diagram above illustrates how UDCA/iUDCA acts as a central node, intervening against multiple cellular stressors to promote cell survival. It achieves this by attenuating apoptosis, mitigating oxidative and ER stress, and exerting anti-inflammatory effects. Several signaling pathways are key to these actions:

-

PI3K/Akt Pathway: Activation of this pathway is a well-known pro-survival signal. UDCA can activate Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins like Bad, ultimately promoting cell survival.[5][12]

-

MAPK Pathways (ERK, JNK, p38): These pathways have dual roles in cell fate. UDCA has been shown to inhibit the stress-activated JNK pathway, which is often pro-apoptotic.[9] It also modulates ERK and p38 signaling, often suppressing their pro-inflammatory and pro-apoptotic outputs.[18][20]

-

NF-κB Pathway: UDCA inhibits this central inflammatory pathway by preventing the degradation of its inhibitor, IκBα.[21] This keeps NF-κB sequestered in the cytoplasm and prevents the transcription of pro-inflammatory genes.[18]

-

TGR5 Signaling: UDCA can activate the G-protein-coupled bile acid receptor TGR5. This can lead to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which in turn can suppress other signaling pathways like RhoA, thereby inhibiting oncogenic signals like YAP.[22]

Experimental Protocols for Assessing Cytoprotection

To validate the cytoprotective effects of iUDCA or related compounds, a series of robust and reproducible in vitro assays are essential. The following section provides detailed, step-by-step methodologies for core experiments.

Cell Viability Assessment: MTT & XTT Assays

These colorimetric assays are fundamental for assessing overall cell health and metabolic activity.[23] They rely on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[24]

Principle:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan, requiring a solubilization step.[25][26]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, simplifying the protocol.[24][25]

Protocol: XTT Assay (Recommended for higher throughput)

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[24]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of your test compound (e.g., iUDCA) and the cytotoxic agent (e.g., a toxic bile acid like DCA or a chemical inducer of apoptosis).

-

Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include vehicle controls and positive controls (cytotoxic agent alone).

-

Incubate for the desired treatment period (e.g., 24-48 hours).

-

-

XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[24]

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[24]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[24]

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection: Western Blot for Cleaved PARP and Caspase-3

Western blotting provides specific, semi-quantitative data on the activation of the apoptotic cascade by detecting the cleavage of key proteins.[27]

Principle: During apoptosis, executioner caspases like caspase-3 are activated by cleavage. Active caspase-3 then cleaves substrates like PARP, inactivating it.[28] Detecting the smaller, cleaved fragments of these proteins is a definitive marker of apoptosis.

Caption: Western Blot Workflow for Apoptosis Markers.

Protocol:

-

Sample Preparation:

-

Treat cells as described in the viability assay protocol.

-

After treatment, harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 12% for caspase-3, 8% for PARP) and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved PARP (89 kDa fragment) and/or cleaved caspase-3 (17/19 kDa fragments). Also include an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensity using densitometry software, normalizing to the loading control.

Oxidative Stress Measurement: Intracellular ROS Detection

This assay uses a cell-permeable fluorescent probe to measure the overall level of intracellular ROS.

Principle: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a non-fluorescent probe that freely diffuses into cells.[29] Inside the cell, esterases cleave the diacetate group, trapping the probe. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in the viability assay protocol.

-

Probe Loading:

-

Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

-

Wash: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: Subtract background fluorescence and express ROS levels as a percentage of the positive control (a known ROS inducer like H₂O₂).

ER Stress Analysis: Western Blot for GRP78 and CHOP

This protocol is used to assess the activation of the unfolded protein response (UPR) and ER stress-induced apoptosis.

Principle: GRP78 is an ER chaperone whose expression is upregulated as an initial protective response to ER stress.[31][32] CHOP is a transcription factor that is induced during prolonged or severe ER stress and actively promotes apoptosis.[31][32] Measuring the protein levels of GRP78 and CHOP provides insight into the state of ER stress.[33][34][35]

Protocol:

-

Sample Preparation and Western Blotting: Follow the same Western Blot protocol as described for apoptosis markers (Section 3.2).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for GRP78 (~78 kDa) and CHOP (~29 kDa). Use a loading control antibody as well.

-

Analysis: An increase in GRP78 indicates an active UPR. A significant increase in CHOP suggests that the ER stress has become pro-apoptotic. A cytoprotective compound like iUDCA would be expected to reduce the induction of CHOP in the presence of an ER stressor.

Quantitative Data Summary

| Parameter | Assay | Typical Inducer | Expected Effect of iUDCA/UDCA | Key Protein Markers |

| Cell Viability | MTT / XTT | Deoxycholic Acid (DCA) | Increase in viability | N/A |

| Apoptosis | Caspase-3/7 Assay | Staurosporine, TNF-α | Decrease in caspase activity | Cleaved Caspase-3, Cleaved PARP |

| Oxidative Stress | DCFH-DA Assay | Hydrogen Peroxide (H₂O₂) | Decrease in ROS levels | N/A |

| ER Stress | Western Blot | Tunicamycin, Thapsigargin | Decrease in CHOP expression | GRP78, CHOP |

Conclusion and Future Directions

This compound, primarily acting through its conversion to UDCA, is a potent cytoprotective agent with a complex and multifaceted mechanism of action. Its ability to simultaneously target apoptosis, oxidative stress, ER stress, and inflammation makes it a compelling molecule for therapeutic development. The established clinical safety profile of UDCA further enhances its translational potential for a wide range of diseases characterized by cellular stress and death, including not only liver diseases but also neurodegenerative disorders and metabolic conditions.[6][36]

Future research should focus on elucidating any unique, UDCA-independent actions of iUDCA, further refining its role in specific signaling cascades, and exploring its efficacy in novel disease models. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of iUDCA and its derivatives.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

- A Novel Role for Ursodeoxycholic Acid in Inhibiting Apoptosis by Modulating Mitochondrial Membrane Perturbation - Cloudfront.net.

- The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed.

- MTT assay - Wikipedia.

- Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC - PubMed Central.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI.

- Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - MDPI.

- Apoptosis assays: western blots - YouTube.

- The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed.

- Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.

- Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed.

- Enhancement of DNA topoisomerase I inhibitor-induced apoptosis by ursodeoxycholic acid.

- Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PubMed Central.

- Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition - ResearchGate.

- Expression of endoplasmic reticulum stress markers GRP78 and CHOP induced by oxidative stress in blue light-mediated damage of A2E-containing retinal pigment epithelium cells - PubMed.

- Western blot analysis of ER stress-associated protein markers (GRP78... - ResearchGate.

- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PubMed Central.

- Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity.

- PARP Cleavage as a Means of Assessing Apoptosis | Springer Nature Experiments.

- Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed.

- Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PubMed.

- Increased expression of the ER stress markers GRP78 and CHOP by TM... - ResearchGate.

- Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed.

- Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC.

- Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - NIH.

- Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed.

- Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed.

- Ursodeoxycholic acid: Mechanism of action and novel clinical applications - ResearchGate.

- Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed.

- Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed.

- Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats | Request PDF - ResearchGate.

- Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed.

- Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC - PubMed Central.